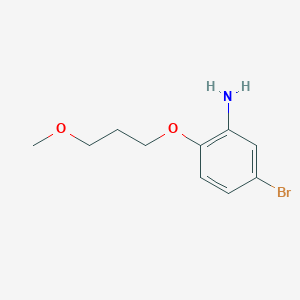

5-Bromo-2-(3-methoxypropoxy)aniline

Description

Properties

IUPAC Name |

5-bromo-2-(3-methoxypropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXVTCCLTYVHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278912 | |

| Record name | 5-Bromo-2-(3-methoxypropoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946786-59-0 | |

| Record name | 5-Bromo-2-(3-methoxypropoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946786-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(3-methoxypropoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2 3 Methoxypropoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For 5-Bromo-2-(3-methoxypropoxy)aniline, the most logical disconnection occurs at the ether linkage, as this is a common and reliable bond-forming reaction in organic synthesis. ias.ac.in

This primary disconnection (C-O bond) points to two key precursors: the nucleophilic 5-bromo-2-hydroxyaniline (also known as 2-amino-4-bromophenol) and an electrophilic 3-methoxypropyl species. ias.ac.innih.gov This approach simplifies the synthesis into two main stages: the formation of the aniline (B41778) core and the subsequent etherification.

A secondary strategic consideration involves Functional Group Interconversion (FGI). ias.ac.inslideshare.net For instance, the amino group of the aniline could be introduced at a later stage of the synthesis by reducing a corresponding nitro group. This can be advantageous in preventing unwanted side reactions involving the amine during other synthetic steps. ias.ac.in

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target molecule relies heavily on the efficient preparation of its key precursors.

The 5-bromo-2-hydroxyaniline core is a crucial intermediate. A common method for its synthesis begins with the nitration of 4-bromophenol. prepchem.com The resulting 4-bromo-2-nitrophenol (B183274) is then subjected to a reduction reaction to convert the nitro group into an amine. A typical reducing agent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄). prepchem.com The reaction is generally carried out in a mixture of acetone (B3395972) and water, followed by refluxing to ensure the complete conversion to 5-bromo-2-hydroxyaniline. prepchem.com

Alternative approaches for synthesizing substituted anilines can involve the use of copper(II) bromide as both a bromine source and an oxidant, which can offer high selectivity and yield for para-bromination. google.com

The introduction of the 3-methoxypropyl side chain is typically achieved through an etherification reaction, with the Williamson ether synthesis being a prominent and widely used method. byjus.comscienceinfo.com

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. byjus.commasterorganicchemistry.com In this context, the phenolic hydroxyl group of 5-bromo-2-hydroxyaniline is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic derivative of 3-methoxypropan-1-ol, such as 1-bromo-3-methoxypropane (B1268092) or 3-methoxypropyl tosylate, in an SN2 reaction to form the desired ether. scienceinfo.commasterorganicchemistry.com

The choice of the leaving group on the 3-methoxypropyl chain is important. While alkyl halides are common, other leaving groups like tosylates can also be employed, sometimes offering different reactivity profiles. byjus.com

While the Williamson ether synthesis is a robust method, other approaches for forming aryl ethers exist. The Ullmann condensation, for example, involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. union.edu Though traditionally used for diaryl ethers, modifications of this reaction can be applied to the synthesis of alkyl aryl ethers. union.eduorganic-chemistry.org

Another alternative is the Mitsunobu reaction, which allows for the conversion of an alcohol to an ether under mild conditions using a phosphine (B1218219) reagent and an azodicarboxylate. slideshare.net However, for large-scale industrial synthesis, the Williamson ether synthesis often remains the more cost-effective and straightforward option. byjus.com

Introduction of the 3-Methoxypropyl Side Chain via Etherification Reactions

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the reaction conditions for the etherification step is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of base, solvent, temperature, and in some cases, a catalyst.

For the Williamson ether synthesis, a variety of bases can be used to deprotonate the phenol, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). byjus.comnumberanalytics.com The choice of base can influence the reaction rate and selectivity.

The solvent also plays a critical role. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO) are frequently used as they can effectively solvate the cation of the base while leaving the nucleophilic phenoxide relatively free to react. byjus.comnumberanalytics.com

The reaction temperature is typically maintained between 50-100 °C, with reaction times ranging from 1 to 8 hours to achieve a good yield. byjus.comscienceinfo.com

In some cases, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed, particularly in industrial settings. tandfonline.com This allows the reaction to proceed in a two-phase system (e.g., aqueous and organic), which can simplify the workup procedure and reduce the need for expensive anhydrous solvents. tandfonline.comgoogle.com For certain etherifications, especially those involving more complex substrates, transition metal catalysts based on copper or palladium may be used to facilitate the reaction. nih.govacs.orgscispace.commit.edu

Table of Reaction Conditions for Williamson Ether Synthesis

| Parameter | Typical Conditions | Role in the Reaction |

|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates the phenolic -OH to form a more nucleophilic phenoxide. |

| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents stabilize the cation and enhance nucleophilicity. |

| Temperature | 50-100 °C | Provides the necessary activation energy for the SN2 reaction. scienceinfo.com |

| Alkylating Agent | 1-bromo-3-methoxypropane | Provides the electrophilic carbon center for the nucleophilic attack. |

| Catalyst | Phase-transfer catalyst (e.g., TBAB) | Facilitates the reaction between reactants in different phases. tandfonline.com |

Solvent Effects on Yield and Selectivity

The Williamson ether synthesis is a classic SN2 reaction, and its rate and efficiency are significantly influenced by the solvent. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion. Protic solvents, in contrast, can solvate the phenoxide anion through hydrogen bonding, which reduces its reactivity and can lead to lower yields.

Table 1: Illustrative Solvent Effects on the Yield of Williamson Ether Synthesis for Substituted Phenols

| Solvent | Dielectric Constant (ε) | Typical Base | Observed Yield (%) for Analogous Reactions |

|---|---|---|---|

| Dimethylformamide (DMF) | 37 | K₂CO₃ | 85-95 |

| Dimethyl sulfoxide (DMSO) | 47 | K₂CO₃ | 80-90 |

| Acetonitrile (CH₃CN) | 36 | Cs₂CO₃ | 75-85 |

| Acetone | 21 | K₂CO₃ | 60-75 |

| Tetrahydrofuran (THF) | 7.5 | NaH | 50-70 |

| Ethanol (EtOH) | 25 | NaOEt | 30-50 |

Note: The yield data presented is representative of analogous Williamson ether synthesis reactions and may vary for the specific synthesis of 5-bromo-2-(3-methoxypropoxy)-1-nitrobenzene.

As indicated in the table, polar aprotic solvents like DMF and DMSO generally provide higher yields. The choice of solvent can also impact selectivity, particularly in cases where C-alkylation is a possible side reaction, although this is less common for phenoxides compared to other ambident nucleophiles.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in controlling the reaction rate of both the Williamson ether synthesis and the subsequent nitro group reduction. For the Williamson ether synthesis, elevated temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination reactions of the alkyl halide or decomposition of the solvent or reactants. wikipedia.org Microwave-assisted synthesis has been shown to significantly reduce reaction times, sometimes from hours to minutes, by rapidly reaching the target temperature. wikipedia.org

The catalytic hydrogenation of the nitro-intermediate is also temperature-sensitive. The reaction is typically exothermic, and careful temperature control is necessary to prevent runaway reactions and to ensure high selectivity towards the desired aniline, minimizing the formation of by-products.

Pressure primarily plays a significant role in the catalytic hydrogenation step. The reaction is typically carried out under a positive pressure of hydrogen gas. Increasing the hydrogen pressure generally increases the rate of reaction by increasing the concentration of dissolved hydrogen on the catalyst surface.

Table 2: Representative Temperature and Pressure Effects on Analogous Aromatic Nitro Group Reduction

| Temperature (°C) | Hydrogen Pressure (psi) | Typical Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 25 (Room Temperature) | 30 | 10% Pd/C | 3-5 | >95 |

| 25 (Room Temperature) | 50 | 10% Pd/C | 1-3 | >95 |

| 50 | 30 | 10% Pd/C | 1-2 | >95 |

| 50 | 50 | 10% Pd/C | <1 | >95 |

Note: This data is illustrative for the catalytic hydrogenation of aromatic nitro compounds and serves as a general guide. Optimal conditions for 5-bromo-2-(3-methoxypropoxy)-1-nitrobenzene may differ.

Catalyst Screening for Enhanced Efficiency

For the Williamson ether synthesis, while not strictly a catalytic reaction in the traditional sense, phase-transfer catalysts (PTCs) are often employed to enhance the reaction rate, especially in biphasic systems. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide - TBAB), facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide resides. This can lead to faster reactions and milder conditions.

The choice of catalyst is paramount for the reduction of the nitro group. Noble metal catalysts are highly effective for this transformation.

Table 3: Catalyst Screening for the Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 10% Pd/C | 1-5 | Ethanol/Ethyl Acetate (B1210297) | 25-50 | >95 | Highly efficient and selective. Most common choice. |

| 5% Pt/C | 1-5 | Ethanol | 25-50 | >95 | Very active, may require lower catalyst loading. |

| Raney Ni | 5-10 (w/w) | Methanol | 50-100 | 90-95 | Cost-effective but may require higher temperatures/pressures. |

| Fe/HCl | Stoichiometric | Water/Ethanol | 80-100 | 85-95 | Classical reduction method, less common in modern synthesis due to waste generation. |

Note: The data is based on general findings for the reduction of aromatic nitro compounds. The optimal catalyst for the specific substrate may need to be determined experimentally.

Isolation and Purification Techniques for High Purity (for research purposes)

Achieving high purity of this compound is crucial for its use in research, where impurities could lead to ambiguous results. A multi-step purification protocol is typically employed following the synthesis.

Work-up: After the reaction is complete, the crude product is typically isolated by quenching the reaction mixture, followed by an extractive work-up. This involves partitioning the product between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) and the solvent is removed under reduced pressure.

Column Chromatography: This is the primary method for purifying the crude product. The choice of stationary and mobile phases is critical.

Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like the target aniline.

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. A typical starting eluent system for a compound of this nature might be 95:5 hexane:ethyl acetate, with the polarity gradually increased to 80:20 or 70:30. Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product.

Recrystallization: For obtaining a highly crystalline solid of high purity, recrystallization is an effective final step. The choice of solvent is key; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at all temperatures.

Potential Solvent Systems: For substituted anilines, common recrystallization solvents include ethanol/water, methanol/water, or a mixture of hexanes and a more polar solvent like ethyl acetate or dichloromethane. reddit.comrochester.edu The crude solid is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to induce the formation of well-defined crystals.

Comparative Analysis of Synthetic Routes in Terms of Sustainability and Scalability

Evaluating synthetic routes for their environmental impact and feasibility for large-scale production is a critical aspect of modern chemical synthesis. acs.orgnih.gov

Route 1: Williamson Ether Synthesis followed by Nitro Reduction (Proposed Route)

Sustainability:

Atom Economy: The atom economy of the Williamson ether synthesis is moderate, as it produces a salt by-product. The subsequent hydrogenation, however, has a high atom economy, with water being the only by-product.

Solvents: The use of polar aprotic solvents like DMF and DMSO is a drawback from a green chemistry perspective due to their high boiling points, toxicity, and difficulty in recycling. Exploring greener solvent alternatives or solvent-free conditions would improve the sustainability profile. acs.orgmdpi.com

Reagents: The use of strong bases like NaH can be hazardous. Milder bases like K₂CO₃ are preferred. The use of H₂ gas in the reduction step requires appropriate safety infrastructure.

Process Mass Intensity (PMI): The PMI, which considers all materials used in a process, would likely be high for a lab-scale synthesis due to the use of large volumes of solvents for reaction and purification. mdpi.comrsc.org

Scalability:

The Williamson ether synthesis is a well-established and scalable reaction in the fine chemical and pharmaceutical industries. researchgate.net

Catalytic hydrogenation is also a highly scalable process. However, the exothermic nature of the reaction requires careful thermal management on a large scale to prevent hazards.

The use of heterogeneous catalysts like Pd/C is advantageous for scalability as they can be easily separated from the reaction mixture by filtration and potentially recycled.

Route 2: Hypothetical Alternative - Direct C-N Coupling/Etherification

A hypothetical alternative could involve a direct coupling of a pre-functionalized aniline with an appropriate ether-containing fragment, potentially using transition metal catalysis (e.g., Buchwald-Hartwig amination).

Sustainability:

Atom Economy: The atom economy of catalytic coupling reactions can be high.

Catalysts: These reactions often require expensive and potentially toxic palladium or copper catalysts and specialized ligands.

Scalability:

Transition metal-catalyzed coupling reactions can sometimes be challenging to scale up due to catalyst cost, sensitivity to air and moisture, and the need for stringent purification to remove metal residues from the final product.

Comparative Summary:

| Feature | Route 1: Williamson Ether Synthesis / Nitro Reduction | Route 2: Hypothetical Direct Coupling |

| Precursor Availability | High (starts from simple materials) | Potentially lower (requires more complex precursors) |

| Reaction Robustness | High (well-established reactions) | Moderate to High (can be sensitive to conditions) |

| Sustainability | Moderate (solvent choice and by-products are key issues) | Moderate (catalyst toxicity and cost are concerns) |

| Scalability | High (both steps are industrially scalable) | Moderate (potential challenges with catalyst handling and cost) |

Chemical Reactivity and Transformation Studies of 5 Bromo 2 3 Methoxypropoxy Aniline

Reactions at the Primary Amine Moiety

The primary amine group is a nucleophilic and basic center, making it susceptible to a variety of electrophilic substitution and condensation reactions.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine facilitates reactions with a range of electrophiles.

Acylation: The amine group of 5-Bromo-2-(3-methoxypropoxy)aniline can be readily acylated to form the corresponding amide. This reaction is often employed as a protective strategy to moderate the high reactivity of the aniline (B41778) ring in other transformations, such as electrophilic aromatic substitution. libretexts.org Acylating agents like acetic anhydride or benzoyl chloride react with the amine, typically in the presence of a base, to yield the N-acetyl or N-benzoyl derivative, respectively. The resulting amido group is less activating and more sterically hindered than the amino group, which can enhance regioselectivity in subsequent reactions. libretexts.org

Alkylation: Direct alkylation of the amine can be achieved using alkyl halides. However, this reaction can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. More controlled methods, such as reductive amination with aldehydes or ketones, are generally preferred for synthesizing secondary or tertiary amines. Catalytic methods using alkenes have also been developed for the selective para-C-H alkylation of anilines. le.ac.uk

Arylation: The formation of a C-N bond to introduce an aryl group can be accomplished through methods like the Buchwald-Hartwig amination, although this reaction more commonly involves the aryl halide component (see section 3.2.1). wikipedia.orgacsgcipr.org Direct N-arylation can also be achieved using aryl boronic acids under copper catalysis. mdpi.com A transition-metal-free approach for the ortho-arylation of anilines using aryl halides has also been developed, proceeding through a benzyne intermediate. nih.gov

Table 1: Representative N-Arylation Reaction This table illustrates a typical N-arylation reaction of a substituted bromo-aniline, analogous to the expected reactivity of this compound.

| Reactant A | Reactant B | Catalyst/Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 5-Bromo-2-aminobenzimidazole | Phenylboronic acid | Cu(OAc)2 / Et3N | DCM | 5-Bromo-N-phenyl-2-aminobenzimidazole | High |

Condensation Reactions and Schiff Base Formation

Primary amines, such as the one in this compound, readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netresearchgate.net This reaction typically occurs under reflux in an alcohol medium and is often acid-catalyzed. researchgate.netrecentscientific.com The formation of the azomethine (C=N) group is a reversible process, and the resulting Schiff bases are important intermediates in organic synthesis and can act as ligands for metal complexes. researchgate.netresearchgate.netnih.gov

For instance, the condensation of an aniline with 5-Bromo-2-Hydroxy Benzaldehyde in ethanol under reflux yields the corresponding Schiff base ligand. researchgate.net This demonstrates a typical protocol that would be applicable to this compound.

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting diazonium salt is a highly versatile intermediate.

The diazonium group can be replaced by a wide variety of substituents in what are known as Sandmeyer or Sandmeyer-type reactions. These transformations allow for the introduction of groups that are otherwise difficult to install directly on the aromatic ring.

Potential Diazonium Salt Transformations:

Halogenation: Reaction with CuCl, CuBr, or KI can introduce -Cl, -Br, or -I.

Cyanation: Reaction with CuCN yields the corresponding nitrile.

Hydroxylation: Heating in water introduces a hydroxyl group.

Fluorination: The Schiemann reaction, using fluoroboric acid (HBF4), introduces fluorine.

Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds to form azo compounds or can be used in radical arylation reactions. ull.es

Oxidative and Reductive Transformations of the Amine

The primary amine group is sensitive to oxidation. Strong oxidizing agents can lead to a variety of products, including nitroso compounds, nitro compounds, or complex polymerization products like aniline black. The specific outcome depends heavily on the oxidant used and the reaction conditions. Due to this sensitivity and lack of selectivity, the direct oxidation of the amine group in complex molecules is often avoided.

Conversely, the amine group itself is in a reduced state and cannot be further reduced. However, it is important to note that aromatic amines like this compound are commonly synthesized via the reduction of a corresponding nitro-aromatic precursor.

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the aromatic ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The position of the bromine ortho to the bulky methoxypropoxy group and meta to the amine may influence reaction kinetics.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in activating the carbon-bromine bond for a variety of coupling reactions. dntb.gov.ua These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Reaction: This reaction creates a carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The Suzuki-Miyaura reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov A significant advantage is its tolerance for a wide range of functional groups. nih.gov Efficient methods have been developed for the coupling of unprotected ortho-bromoanilines, which are directly applicable to this compound, providing access to a diverse range of biaryl, alkylated, and vinylated aniline derivatives. nih.govrsc.org

Table 2: Example Conditions for Suzuki-Miyaura Coupling of an Unprotected o-Bromoaniline This table outlines typical conditions for the Suzuki-Miyaura reaction with substrates structurally similar to this compound. nih.gov

| Aryl Bromide | Boronic Ester | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Bromoaniline derivative | Phenylboronic acid pinacol ester | CataXCium A Pd G3 | K3PO4 | 2-MeTHF | ~91% |

| 2-Bromoaniline derivative | (4-Fluorophenyl)boronic acid | CataXCium A Pd G3 | K3PO4 | 2-MeTHF | Good |

| 2-Bromoaniline derivative | Benzylboronic acid pinacol ester | CataXCium A Pd G3 | K3PO4 | 2-MeTHF | 95% |

Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.orgnih.gov The reaction typically proceeds via oxidative addition of the aryl bromide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. wikipedia.org

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne to form a C-C bond, yielding a substituted alkyne. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgresearchgate.net The Sonogashira coupling is highly valuable for synthesizing arylalkynes, which are important precursors in many areas of chemistry. nih.gov Copper-free versions of this reaction have also been developed. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is a premier method for synthesizing aryl amines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.org This transformation could be used to couple this compound with another amine, leading to more complex diarylamine or alkylarylamine structures. The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.govdalalinstitute.commasterorganicchemistry.comscienceinfo.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

In the case of this compound, the bromine atom serves as the potential leaving group. However, the molecule is not strongly activated for classical SNAr reactions. The primary substituents, the amino (-NH₂) and methoxypropoxy (-O-R) groups, are both powerful electron-donating groups. They increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. This deactivating effect generally leads to slow or non-existent SNAr reactions under standard conditions. scienceinfo.com

For a successful SNAr reaction to occur on this substrate, significant activation would be required, such as the introduction of a potent electron-withdrawing group (e.g., a nitro group) at the ortho (C6) or para (C4) position relative to the bromine. Without such activation, displacement of the bromide via an SNAr mechanism is synthetically challenging.

Directed Ortho-Metalation and Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgunblog.frbaranlab.org The reaction involves deprotonation at a position ortho to a "directing metalation group" (DMG) by a strong organolithium base, creating a potent aryllithium intermediate that can be trapped by various electrophiles. wikipedia.orgbaranlab.org

The this compound scaffold contains two potential DMGs: the amino group and the ether oxygen of the methoxypropoxy side chain. The alkoxy group is recognized as a moderate DMG, capable of coordinating with the lithium cation of the base (e.g., n-butyllithium), thereby directing deprotonation to an adjacent carbon. wikipedia.org The primary amino group must first be protected (e.g., as a carbamate) or doubly deprotonated to form a more effective DMG.

In this molecule, the methoxypropoxy group at the C2 position is expected to direct lithiation specifically to the C3 position. The heteroatom within the DMG coordinates with the alkyllithium reagent, increasing the kinetic acidity of the nearby ortho-protons and leading to selective deprotonation. organic-chemistry.orgwikipedia.org The resulting C3-lithiated species can then react with a wide range of electrophiles to introduce new functional groups.

Table 1: Potential Products from Directed Ortho-Metalation of this compound followed by Electrophilic Quench

| Electrophile (E+) | Reagent Example | Resulting Functional Group at C3 | Product Name |

| Carbon Dioxide | CO₂ (gas or solid) | -COOH | 3-Amino-4-bromo-2-(3-methoxypropoxy)benzoic acid |

| Aldehydes/Ketones | Acetone (B3395972), Benzaldehyde | -C(OH)R₂ | 1-(3-Amino-4-bromo-2-(3-methoxypropoxy)phenyl)ethanol |

| Alkyl Halides | Methyl Iodide (CH₃I) | -CH₃ | 5-Bromo-3-methyl-2-(3-methoxypropoxy)aniline |

| Silyl Halides | Trimethylsilyl chloride | -Si(CH₃)₃ | 5-Bromo-2-(3-methoxypropoxy)-3-(trimethylsilyl)aniline |

| Disulfides | Dimethyl disulfide | -SCH₃ | 5-Bromo-2-(3-methoxypropoxy)-3-(methylthio)aniline |

Transformations Involving the Methoxypropoxy Side Chain

The 3-methoxypropoxy side chain offers several sites for chemical modification, including the ether linkage and the terminal methoxy (B1213986) group.

Ether cleavage is a reaction that breaks the carbon-oxygen bond of an ether. wikipedia.org This transformation typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids like boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.comlibretexts.org

The cleavage of the aryl-alkyl ether bond in this compound would proceed via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. libretexts.org The reaction would break the bond between the aromatic ring (C2) and the propoxy chain's oxygen, yielding 5-bromo-2-aminophenol and a halogenated methoxypropane derivative.

Table 2: Reagents and Expected Products for Ether Cleavage

| Reagent | Mechanism Type (at alkyl carbon) | Phenolic Product | Side-Chain Product |

| HBr (excess) | SN2 | 5-Bromo-2-aminophenol | 1-Bromo-3-methoxypropane (B1268092) |

| HI (excess) | SN2 | 5-Bromo-2-aminophenol | 1-Iodo-3-methoxypropane |

| BBr₃ | Lewis acid-assisted cleavage | 5-Bromo-2-aminophenol | (Intermediate bromoalkoxyborane) |

The terminal methoxy group (-OCH₃) of the side chain is generally stable but can be targeted for modification, typically following its cleavage to a primary alcohol. Reagents like boron tribromide (BBr₃) can selectively cleave methyl ethers. In this case, treatment with one equivalent of BBr₃ under controlled conditions could potentially cleave the terminal methyl group to yield 3-(5-bromo-2-aminophenoxy)propan-1-ol.

Once formed, this terminal alcohol provides a versatile handle for further functionalization:

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to introduce different terminal alkoxy groups.

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reagent used.

These subsequent modifications allow for the synthesis of a diverse library of analogs with varied side-chain functionalities.

The aniline nitrogen and the propoxy side chain can potentially participate in intramolecular cyclization reactions to form heterocyclic structures, though this often requires prior modification of the chain. For instance, if the terminal methoxy group were converted to a good leaving group (e.g., a tosylate or halide), intramolecular nucleophilic attack by the aniline nitrogen could lead to the formation of a seven-membered nitrogen-containing ring (an azepane derivative).

Another strategy involves intramolecular electrophilic aromatic substitution (e.g., a Friedel-Crafts type reaction). If the side chain were modified to contain an electrophilic center, such as an acyl group, it could cyclize onto the electron-rich aniline ring. The position of cyclization would be governed by the directing effects of the amino and alkoxy substituents, likely favoring attack at the C3 or C5 positions of the aniline ring, if sterically accessible. Such reactions are fundamental in building complex polycyclic systems from relatively simple aniline precursors. mdpi.com

Applications of 5 Bromo 2 3 Methoxypropoxy Aniline As a Synthetic Intermediate

Construction of Heterocyclic Ring Systems

The structure of 5-Bromo-2-(3-methoxypropoxy)aniline is well-suited for the synthesis of various heterocyclic compounds, which are foundational scaffolds in pharmaceuticals and agrochemicals.

The primary amine of the aniline (B41778) group is a key functional group for building nitrogen-containing rings. It can react with a variety of bifunctional electrophiles to undergo cyclocondensation reactions. For instance, reactions with diketones, ketoesters, or their equivalents can lead to the formation of important heterocyclic cores.

Furthermore, the presence of the ortho-alkoxy group and the bromine atom allows for sequential or one-pot reactions to build more complex heterocycles. A classic approach involves the electrophilic cyclization of N-alkynyl anilines, which can be prepared from the parent aniline. Such methods are known to produce substituted quinolines, and the bromine atom provides a site for further molecular elaboration. nih.gov The bromine atom itself can be leveraged in cyclization, for example, through intramolecular C-N bond formation via reactions like the Buchwald-Hartwig amination, to form five- or six-membered rings.

Below is a table illustrating potential heterocyclic syntheses starting from this compound.

| Target Heterocycle | Potential Co-reactant(s) | Key Reaction Type |

| Benzimidazole | Carboxylic Acid or Aldehyde | Phillips Condensation |

| Quinazoline | Formamide or Orthoesters | Niementowski Synthesis |

| Quinoxaline | 1,2-Dicarbonyl Compound | Condensation Reaction |

| Phenothiazine | Sulfur, Iodine (catalyst) | Thionation/Cyclization |

| Carbazole | Palladium Catalyst, suitable coupling partner | Intramolecular C-C Coupling |

The dual functionality of this compound is particularly advantageous for creating fused ring systems. Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry and are highly effective for this purpose. The bromo-substituent can readily participate in reactions such as Suzuki, Heck, and Sonogashira couplings to introduce new carbon-carbon bonds.

For example, a Sonogashira coupling with a terminal alkyne could install an alkynyl side chain, which could then undergo an intramolecular cyclization involving the aniline nitrogen to form a quinoline (B57606) ring system. nih.gov Alternatively, a Heck reaction could be used to introduce a vinyl group, setting the stage for subsequent ring-closing metathesis or pericyclic reactions to construct more elaborate polycyclic frameworks. chemicalbook.com The synthesis of such structures is of high interest for creating novel compounds with potential biological activity.

Precursor for Advanced Organic Materials

The electronic nature and functional handles of this compound make it an attractive monomer or precursor for the development of advanced organic materials with tailored electronic and photophysical properties.

Aniline and its derivatives are well-known monomers for the synthesis of polyaniline (PANI), a prominent conducting polymer. The oxidative polymerization of this compound would be expected to yield a substituted PANI. The bulky and flexible 3-methoxypropoxy side chain would likely enhance the solubility and processability of the resulting polymer in common organic solvents, a common challenge with the parent PANI. The bromine atom would not only influence the electronic properties of the polymer backbone but also serve as a reactive site for post-polymerization modification. mdpi.com This allows for the tuning of the polymer's properties after its initial synthesis, for example, by grafting other functional groups onto the chain via Ullmann or Suzuki coupling reactions. mdpi.com

Conjugated organic molecules are the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromo-aniline core of the title compound is a classic building block for extending π-conjugation. Through palladium-catalyzed cross-coupling reactions, the bromo-position can be linked to other aromatic or vinyl groups to create larger, well-defined conjugated systems.

The electron-donating character of the aniline and alkoxy groups, combined with the ability to connect to other π-systems via the bromine, allows for the design of "push-pull" architectures. These systems, which contain electronically distinct donor and acceptor moieties, often exhibit interesting optical and electronic properties. The introduction of alkoxy substituents into polymer acceptors has been shown to be an effective strategy for developing materials for all-polymer solar cells. rsc.org

Role in the Synthesis of Complex Molecular Architectures

Beyond heterocycles and polymers, this compound serves as a versatile scaffold for constructing complex, multi-functional molecules. The orthogonal reactivity of the amine and bromide groups is key to its utility. One functional group can be selectively reacted while the other remains intact for a subsequent transformation, allowing for a stepwise and controlled assembly of the target molecule.

For instance, the amine can first be converted into an amide or a sulfonamide to protect it and introduce a new functional domain. The molecule can then be elaborated at the bromo-position through cross-coupling. Finally, deprotection of the amine or its modification can complete the synthesis. This level of control is essential in multi-step total synthesis and in the preparation of libraries of related compounds for drug discovery, where systematic structural variation is required. The inhibitory effects of certain alkoxy-substituted diaryl compounds on tubulin polymerization highlight the importance of such building blocks in medicinal chemistry. nih.gov

Advanced Characterization Methodologies in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique information that, when combined, allows for a detailed reconstruction of the molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.netbbhegdecollege.com By analyzing the chemical shifts, spin-spin coupling, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

For 5-Bromo-2-(3-methoxypropoxy)aniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the methoxypropoxy side chain, and the amine protons. The protons on the aromatic ring will appear as a complex splitting pattern due to their coupling with each other. The protons of the propoxy chain will exhibit characteristic multiplets, with hydrogens on carbons adjacent to the ether oxygen appearing at a downfield chemical shift, typically in the range of 3.4 to 4.5 ppm. pressbooks.publibretexts.org The methoxy (B1213986) group will present as a sharp singlet. The amine (NH₂) protons will also likely appear as a broad singlet.

The ¹³C NMR spectrum will complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and electronic environment. Carbons adjacent to the ether oxygen are expected to resonate in the 50 to 80 ppm range. libretexts.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mt.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. mt.com

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Aromatic ethers typically show a strong C-O stretching band between 1300 and 1200 cm⁻¹. spectroscopyonline.com The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration would be found in the lower frequency region of the spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. nih.govyoutube.com When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). researchgate.net

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for this molecule could include cleavage of the ether linkage, loss of the methoxypropoxy side chain, and elimination of the bromine atom. The fragmentation of the aromatic ring itself can also provide clues about the substitution pattern. youtube.com

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. acs.org The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is related to the energy difference between these states.

For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of a substituted aniline (B41778). researchgate.netresearchgate.net The presence of the aniline chromophore, with its amino group and the aromatic ring, will give rise to π-π* transitions. The specific positions and intensities of these absorption bands are influenced by the substituents on the aromatic ring, namely the bromo and methoxypropoxy groups. nih.govacs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield a detailed model of its solid-state structure. This would confirm the connectivity of the atoms and the substitution pattern on the benzene (B151609) ring. Furthermore, it would reveal information about the conformation of the flexible methoxypropoxy side chain and the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. While no specific crystallographic data for this exact compound is publicly available, the technique remains the gold standard for absolute structure determination in the solid state. rsc.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, and are therefore crucial for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like aniline derivatives. tandfonline.comsielc.comchromatographyonline.com A reversed-phase HPLC method, likely employing a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for analyzing this compound. sielc.com The retention time of the compound would be specific to these conditions, and the peak area would be proportional to its concentration, allowing for purity determination. Different HPLC methods can be developed, including those compatible with mass spectrometry for LC-MS analysis. researchgate.net

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. oup.comepa.gov For aniline derivatives, which can be less volatile, derivatization may sometimes be employed to improve their chromatographic properties, although direct analysis is also possible. chromatographyonline.com A GC method using a capillary column and a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), could be developed to assess the purity of this compound and to identify any volatile impurities. nih.gov

Table of Analytical Data (Illustrative)

| Technique | Expected Observation |

| ¹H NMR | Aromatic, aliphatic (propoxy), methoxy, and amine proton signals with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Distinct signals for each unique carbon, with ether-linked carbons in the 50-80 ppm range. |

| IR Spectroscopy | N-H stretching (~3300-3500 cm⁻¹), C-H stretching (~2850-3100 cm⁻¹), aromatic C-O stretching (~1200-1300 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak showing the characteristic isotopic pattern of bromine. Fragmentation pattern indicative of the ether and bromo substituents. |

| UV-Vis Spectroscopy | Absorption bands characteristic of a substituted aniline chromophore. |

| HPLC | A single major peak under optimized reversed-phase conditions, indicating high purity. |

| GC | A single major peak, possibly after derivatization, confirming purity and absence of volatile impurities. |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the distribution of electrons within the molecule and, consequently, its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 5-Bromo-2-(3-methoxypropoxy)aniline, a DFT study would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

A hypothetical DFT study on this molecule would likely predict the planarity of the aniline (B41778) ring, with the amino group and the methoxypropoxy chain adopting specific conformations to minimize steric hindrance. The presence of the electron-withdrawing bromine atom and the electron-donating amino and alkoxy groups would create a complex electronic environment, influencing bond lengths and angles throughout the molecule. It is established that electron-donating substituents tend to increase the C-N bond length in anilines, while electron-withdrawing groups have the opposite effect. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value/Characteristic |

| Optimized Geometry | The benzene (B151609) ring would be largely planar. The nitrogen of the aniline would likely be slightly pyramidal. The methoxypropoxy chain would adopt a low-energy, staggered conformation. |

| Dipole Moment | A significant dipole moment would be expected due to the presence of electronegative bromine, oxygen, and nitrogen atoms, as well as the asymmetry of the molecule. |

| Electron Density Distribution | High electron density would be localized on the nitrogen and oxygen atoms, as well as the bromine atom. The aromatic ring would exhibit regions of varying electron density due to the competing electronic effects of the substituents. |

This table is based on established principles of computational chemistry as specific data for the target compound is not available.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO would likely be centered on the aniline ring and the amino group, which are the most electron-rich parts of the molecule. The LUMO, conversely, would be expected to have significant contributions from the aromatic ring and potentially the bromine atom, indicating regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Studies on substituted anilines have shown that electron-acceptor groups can lower the LUMO energy, while both electron-donating and electron-withdrawing groups can affect the HOMO energy. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can map out the energetic pathways of chemical reactions, providing detailed insights into how transformations occur.

A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. Identifying the structure and energy of transition states is crucial for understanding reaction rates and mechanisms. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, computational methods could be used to locate the transition state structures. The energy barrier associated with the transition state would determine the feasibility and speed of the reaction.

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule or a system of molecules as a function of their geometry. By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, including reactants, products, intermediates, and transition states. For this compound, a PES could be generated for conformational changes, such as the rotation of the methoxypropoxy group, or for a specific chemical reaction. This would provide a comprehensive understanding of the energetic factors governing the molecule's behavior.

Conformation Analysis and Stereochemical Implications

The flexible methoxypropoxy side chain of this compound can adopt various conformations through rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements.

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space. The results would likely show a preference for staggered conformations of the alkoxy chain to minimize torsional strain. Furthermore, the interaction between the side chain and the substituents on the aniline ring could lead to specific preferred orientations. For instance, intramolecular hydrogen bonding between the amino group and the ether oxygen of the side chain might stabilize certain conformations, a phenomenon observed in similar substituted piperazines. nih.gov The conformational preferences of the molecule can have significant implications for its ability to interact with other molecules, such as in biological systems or during crystal packing.

Prediction of Spectroscopic Parameters

As of the latest available data, specific computational studies detailing the predicted spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) for the compound This compound are not present in publicly accessible scientific literature and chemical databases.

Methodologies like Density Functional Theory (DFT) are commonly employed to predict the spectroscopic properties of novel molecules. For instance, studies on structurally related compounds, such as 5-bromo-2-ethoxyphenylboronic acid, have utilized DFT calculations with basis sets like 6-311G(d,p) to compute vibrational frequencies (FT-IR and FT-Raman) and the Gauge-Invariant Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR chemical shifts. bldpharm.com Similarly, Time-Dependent DFT (TD-DFT) is the standard approach for calculating electronic absorption spectra (UV-Vis).

While these computational methods are robust, the prediction of spectroscopic parameters is highly specific to the exact molecular structure. The electronic environment and conformational possibilities of the 3-methoxypropoxy group in This compound would uniquely influence its spectral characteristics. Without a dedicated computational analysis for this specific molecule, any presentation of predicted data would be speculative and lack the required scientific accuracy.

Therefore, detailed research findings and corresponding data tables for the predicted spectroscopic parameters of This compound cannot be provided at this time.

Future Research Directions and Emerging Paradigms

Novel Catalytic Approaches for 5-Bromo-2-(3-methoxypropoxy)aniline Transformations

The development of novel catalytic systems is paramount for the selective and efficient transformation of this compound. Future research will likely focus on several key areas:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While these reactions are well-established for simpler haloanilines, future work on this compound could explore the use of novel ligand systems to enhance catalytic activity and selectivity, particularly for challenging coupling partners. wikipedia.orgresearchgate.net The development of catalysts that are tolerant of the aniline (B41778) and ether functionalities will be crucial.

Copper-Catalyzed Reactions: Copper catalysis offers a more economical and sustainable alternative to palladium for certain transformations. Research into copper-catalyzed C-N, C-O, and C-S bond-forming reactions using this compound as a substrate could lead to the development of novel synthetic routes to a variety of derivatives.

Selective Hydrogenation: The selective hydrogenation of the corresponding nitroaromatic precursor is a common route to anilines. acs.org For the synthesis of this compound, research into catalysts that can selectively reduce the nitro group without affecting the bromine atom (hydrodehalogenation) is essential. acs.org Novel catalysts, such as those based on molybdenum nitride or bimetallic nanoparticles, could offer superior selectivity compared to traditional platinum or palladium catalysts. acs.orgacs.org

Biopolymer-Based Catalysis: The use of catalysts derived from renewable biopolymers is a growing area of interest. mdpi.com Future research could explore the development of biopolymer-supported catalysts for transformations involving this compound, offering potential advantages in terms of sustainability and catalyst recyclability.

Flow Chemistry and Continuous Processing for Efficient Synthesis

The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com For the synthesis and derivatization of this compound, flow chemistry presents several exciting opportunities:

Multi-step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process, avoiding the need to isolate and purify intermediates. rsc.org A future research goal would be to develop a multi-step flow synthesis of this compound, potentially starting from a simple precursor and incorporating nitration, etherification, bromination, and reduction steps in a continuous sequence. nih.gov

Enhanced Safety for Hazardous Reactions: Reactions involving hazardous reagents or unstable intermediates, such as diazotization reactions, can be performed more safely in a continuous flow reactor due to the small reaction volumes and precise control over reaction parameters. wikipedia.orgrsc.org

Chemoenzymatic Flow Synthesis: The integration of biocatalysis with flow chemistry offers a powerful approach for the sustainable synthesis of anilines. nih.govacs.org Future research could focus on developing an immobilized enzyme-based flow process for the reduction of the nitro precursor to this compound, which would operate under mild conditions and reduce reliance on precious metal catalysts. nih.govacs.org

| Reactor Type | Potential Application for this compound | Advantages |

| Packed-Bed Reactor | Heterogeneous catalysis (e.g., selective hydrogenation) | High catalyst loading, ease of catalyst separation |

| Microreactor | Fast and exothermic reactions (e.g., nitration, diazotization) | Excellent heat and mass transfer, enhanced safety |

| Coil Reactor | Homogeneous reactions, multi-step synthesis | Simple design, good mixing, defined residence time |

Photoredox and Electrochemistry in Derivatization

Photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions. rsc.orgbeilstein-journals.org These technologies hold significant promise for the derivatization of this compound:

Photocatalytic C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical approach to creating molecular complexity. researchgate.net Research in this area could focus on the development of photocatalytic methods for the regioselective C-H functionalization of the aromatic ring of this compound, allowing for the introduction of alkyl, aryl, or other functional groups. acs.orgnih.govresearchgate.net

Photoinduced Difluoroalkylation: The introduction of fluorinated motifs can significantly impact the biological activity of a molecule. Photoinduced methods for the difluoroalkylation of anilines have been developed and could be applied to this compound to generate novel derivatives for pharmaceutical and agrochemical screening. acs.orgnih.gov

Electrochemical Synthesis and Derivatization: Electrochemistry offers a reagent-free method for driving redox reactions. Future research could explore the electrochemical synthesis of this compound from its nitro precursor or the electrochemical derivatization of the aniline functionality. Computational studies on the oxidation potentials of substituted anilines can aid in the design of such electrochemical transformations. umn.edu

Exploration of Bio-inspired Synthetic Pathways

Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methods. chemrxiv.org The application of bio-inspired approaches to the synthesis and derivatization of this compound is a promising area for future research:

Enzymatic Synthesis: The use of enzymes, such as nitroreductases, for the synthesis of anilines offers high selectivity and mild reaction conditions. nih.govacs.org Research could focus on identifying or engineering enzymes that are effective for the synthesis of this compound. The enzymatic polymerization of aniline derivatives is another area that could be explored for materials science applications. researchgate.net

Biomimetic Catalysis: The development of small molecule catalysts that mimic the function of enzymes is another promising avenue. For example, bio-inspired catalysts could be developed for the selective oxidation or functionalization of the aniline moiety. chemrxiv.orgnih.gov

Integration into Supramolecular Chemistry Research

Supramolecular chemistry, the chemistry of non-covalent interactions, offers exciting opportunities for the design of functional materials and systems. The presence of a bromine atom and an aniline group in this compound makes it an attractive building block for supramolecular chemistry research:

Halogen Bonding: The bromine atom can act as a halogen bond donor, a highly directional non-covalent interaction that can be used to control the assembly of molecules in the solid state and in solution. acs.orgacs.org Future research could explore the use of this compound in the design of liquid crystals, gels, and other functional materials based on halogen bonding.

Host-Guest Chemistry: The aniline moiety can participate in hydrogen bonding and other non-covalent interactions, making it a potential guest for a variety of macrocyclic hosts. The encapsulation of this compound within a supramolecular host could be used to control its reactivity or to develop novel sensor systems. nih.gov

Advanced Functionalization Strategies for Diverse Applications

The development of advanced functionalization strategies is key to unlocking the full potential of this compound in diverse applications. scispace.com This includes:

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly valuable in drug discovery and materials science. wikipedia.orgnih.gov Research in this area could focus on developing methods for the late-stage functionalization of more complex molecules containing the this compound core. worktribe.comresearchgate.netmdpi.com

C-H Activation: Directing group-assisted C-H activation is a powerful strategy for regioselective functionalization. The aniline and ether functionalities in this compound could potentially be used as directing groups to achieve selective C-H functionalization at specific positions on the aromatic ring. rsc.org

Diazotization and Coupling Reactions: The aniline group can be readily converted into a diazonium salt, which is a versatile intermediate for a wide range of transformations, including Sandmeyer reactions to install a variety of functional groups. wikipedia.orgresearchgate.net

Q & A

Q. Can this compound serve as a precursor for photoactive catalysts?

- Methodological Answer : Functionalize the aniline group with transition metals (e.g., Ru or Ir complexes) for photocatalytic applications. Key steps:

- Ligand synthesis : React with 2,2'-bipyridine derivatives under inert conditions.

- Characterization : UV-Vis spectroscopy to assess light absorption and electrochemical studies to determine redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.